molecular formula C8H15NNaO9P B12366759 sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate

sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate

Cat. No.: B12366759
M. Wt: 323.17 g/mol
InChI Key: BHRLHHLDCICKHI-XNJRRJNCSA-M
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Description

Sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetamido group, multiple hydroxyl groups, and a phosphate group. It is often used in biochemical and pharmaceutical research due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate typically involves multiple steps, starting with the preparation of the acetamido precursor. This precursor is then subjected to a series of reactions, including hydroxylation and phosphorylation, to introduce the necessary functional groups. The final step involves the addition of sodium to form the sodium salt of the compound. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in studies of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and is used in drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. The phosphate group plays a crucial role in these interactions, often participating in phosphorylation or dephosphorylation reactions that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl hydrogen phosphate
  • Sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl diphosphate

Uniqueness

What sets sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.

Properties

Molecular Formula

C8H15NNaO9P

Molecular Weight

323.17 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate

InChI

InChI=1S/C8H16NO9P.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17);/q;+1/p-1/t5-,6-,7-,8-;/m1./s1

InChI Key

BHRLHHLDCICKHI-XNJRRJNCSA-M

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COP(=O)(O)[O-])O)O)O.[Na+]

Origin of Product

United States

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